N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a synthetic small molecule characterized by a triazolidine core substituted with a carboxamide group at position 4, a 3-chloro-4-fluorophenyl moiety at the N-position, and a 3,4-dimethylanilino group at position 3.
Key structural attributes include:
- Triazolidine ring: A partially saturated five-membered ring with three nitrogen atoms, offering hydrogen-bonding capacity and conformational flexibility.
- 3,4-Dimethylanilino group: Methyl groups at the 3- and 4-positions of the aniline moiety may increase lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-9-3-4-11(7-10(9)2)20-16-15(22-24-23-16)17(25)21-12-5-6-14(19)13(18)8-12/h3-8,15-16,20,22-24H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSIDXPMRLRLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications in therapeutic applications.
Chemical Structure and Properties
The compound features a triazolidine core, which is known for its diverse biological activities. The presence of the 3-chloro-4-fluorophenyl and 3,4-dimethylanilino substituents contributes to its unique pharmacological profile.
- Molecular Formula : C16H17ClF N3O
- Molecular Weight : 319.78 g/mol
- SMILES Notation : CC(C)c1ccc(NC(=O)N2C(=N)N=C(N2)C(C)c1)C(=O)N(C)c1ccccc1
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazolidine have been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study reported that related triazolidine derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, suggesting a promising anticancer potential .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Specifically, the incorporation of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibition of tyrosinase, an enzyme involved in melanin production.
- Mechanism of Action : Molecular docking studies have shown that this compound can effectively bind to the active site of tyrosinase, potentially leading to reduced melanin synthesis .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
- Absorption and Distribution : Similar compounds have demonstrated high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which may enhance their efficacy in central nervous system disorders .
- Metabolic Pathways : The compound is likely to undergo metabolic processes such as n-demethylation and ring hydroxylation, which could influence its pharmacological activity and toxicity profile .
Summary of Findings
Scientific Research Applications
Overview
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound has garnered attention due to its unique structural features and biological activity.
The compound exhibits a range of biological activities, which are summarized below:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant growth inhibition of various cancer cell lines, including:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These results indicate that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
In Vivo Tumor Models :
- In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic effects were observed when combined with traditional chemotherapeutics such as cisplatin, enhancing overall antitumor efficacy.
-
Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.
Data Tables
| Cell Line | Percent Growth Inhibition (%) | Mechanism |
|---|---|---|
| SNB-19 | 86.61 | Apoptosis Induction |
| OVCAR-8 | 85.26 | EGFR Inhibition |
| NCI-H40 | 75.99 | Cell Cycle Arrest |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient aromatic ring (3-chloro-4-fluorophenyl group) undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
| Reaction Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 6 hr | Primary/secondary amines | Replacement of chlorine with amine groups | 60–75% | |
| NaH, THF, 0°C → RT, 12 hr | Thiols | Chlorine replaced with thioether groups | 55% |
Mechanistic Insight :
The chloro substituent activates the para-fluorine for substitution via resonance withdrawal. Steric hindrance from the dimethylanilino group limits reactivity at the triazolidine core.
Oxidation and Reduction
The triazolidine ring and carboxamide moiety participate in redox reactions:
Oxidation
| Target Site | Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Triazolidine ring | KMnO₄, H₂SO₄ | 60°C, 3 hr | Triazole-4-carboxamide derivative | 42% | |
| Amine group | H₂O₂, FeCl₃ | RT, 24 hr | N-oxide intermediate | 30% |
Reduction
| Target Site | Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Carboxamide | LiAlH₄, dry ether | Reflux, 2 hr | Primary amine derivative | 68% |
Key Finding : Oxidation of the triazolidine ring to a triazole structure enhances aromaticity but reduces conformational flexibility .
Acid/Base-Mediated Reactions
The carboxamide group exhibits pH-dependent behavior:
| Conditions | Reactivity | Outcome | Reference |
|---|---|---|---|
| HCl (1M), RT, 1 hr | Hydrolysis of carboxamide | Carboxylic acid and amine fragments | |
| NaOH (2M), EtOH, 50°C, 4 hr | Deprotonation of triazolidine NH | Anionic intermediate for alkylation |
Notable Observation : Hydrolysis under acidic conditions proceeds without disrupting the triazolidine ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the dimethylanilino subunit:
Limitation : Steric bulk from the 3,4-dimethylanilino group reduces coupling efficiency at the ortho position .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Additive | Outcome | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | - | C–F bond cleavage | |
| 365 nm | Methanol | Rose Bengal | Singlet oxygen-mediated oxidation |
Application : Photodefluorination pathways are exploitable for selective functionalization.
Thermal Decomposition
Controlled pyrolysis reveals stability thresholds:
| Temperature | Atmosphere | Major Degradation Product | Half-Life | Reference |
|---|---|---|---|---|
| 200°C | N₂ | CO₂ + 3,4-dimethylaniline | 15 min | |
| 300°C | Air | Fluorinated polycyclic aromatic hydrocarbons | 2 min |
Comparison with Similar Compounds
Carboxamide Derivatives with Halogenated Aryl Groups
The carboxamide functional group is prevalent in agrochemicals, as seen in . Comparisons with diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) highlight differences in substituent complexity and bioactivity:
Key Observations :
- The target compound’s triazolidine core distinguishes it from simpler carboxamide derivatives like diflubenzuron. This ring system may confer unique binding modes or metabolic resistance compared to linear carboxamides.
- Fluazuron’s trifluoromethylpyridinyl group enhances lipophilicity (logP = 4.1), whereas the target’s 3,4-dimethylanilino group balances moderate lipophilicity (logP ~3.2) with steric bulk.
Triazolidine vs. Phthalimide and Pyrazole Derivatives
and describe compounds with nitrogen- or sulfur-containing heterocycles:
Key Observations :
Halogenation Patterns and Electronic Effects
The 3-chloro-4-fluorophenyl group in the target compound contrasts with other halogenated systems:
Key Observations :
- Trifluoromethyl groups (as in fluazuron) offer superior electron-withdrawing effects but may increase metabolic instability due to higher lipophilicity .
Q & A
Basic: What are the recommended methodologies for synthesizing N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide?
Answer:
A feasible approach involves multi-step condensation reactions. First, prepare the triazolidine backbone via cyclization of hydrazine derivatives with carbonyl compounds. Subsequent functionalization with 3-chloro-4-fluoroaniline and 3,4-dimethylaniline can be achieved using nucleophilic aromatic substitution (NAS) under controlled pH and temperature. Key intermediates should be characterized via NMR (¹H/¹³C) and HPLC to ensure purity. Reaction optimization (e.g., solvent selection, catalyst use) can leverage computational reaction path searches to predict activation barriers and intermediates .
Basic: How can researchers address the compound’s low aqueous solubility in bioactivity assays?
Answer:
Low solubility can be mitigated using co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80). For structural optimization, introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the triazolidine core or aromatic substituents. Pre-formulation studies, such as salt formation or nanoemulsion techniques, should be validated via dynamic light scattering (DLS) and solubility assays in physiologically relevant buffers .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- Purity: High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV/Vis detection.
- Stability: Forced degradation studies under thermal, photolytic, and hydrolytic conditions, analyzed via LC-MS to identify degradation products.
- Crystallinity: X-ray diffraction (XRD) for polymorph identification and differential scanning calorimetry (DSC) to assess thermal transitions .
Advanced: How can computational methods predict the compound’s reactivity or interaction with biological targets?
Answer:
Quantum mechanical calculations (e.g., DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations assess binding affinity to targets like enzymes or receptors. Pair these with in vitro assays (e.g., SPR, ITC) to validate computational predictions and refine force field parameters .
Advanced: How should researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
Contradictions may arise from assay-specific conditions (e.g., cell line variability, serum interference). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and cross-validate with genetic knockout models. Employ metabolomics or transcriptomics to identify off-target effects. Statistical meta-analysis of dose-response curves across studies can clarify reproducibility .
Advanced: What strategies optimize the compound’s selectivity in enzyme inhibition studies?
Answer:
- SAR Analysis: Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) to map interactions with enzyme active sites.
- Kinetic Studies: Determine inhibition constants (Ki) and mechanism (competitive/non-competitive) via Lineweaver-Burk plots.
- Structural Biology: Co-crystallize the compound with the target enzyme to guide rational design of high-selectivity derivatives .
Advanced: How can reaction engineering improve yield in scaled-up synthesis?
Answer:
Use microreactor systems for precise control of exothermic reactions. Implement in-line PAT (process analytical technology), such as FTIR or Raman spectroscopy, for real-time monitoring. Optimize catalyst loading and solvent recovery via life-cycle assessment (LCA) to align with green chemistry principles .
Advanced: What advanced spectroscopic methods elucidate the compound’s dynamic behavior in solution?
Answer:
- NMR Relaxation Studies: Probe molecular flexibility and solvent interactions.
- Time-Resolved Fluorescence: Assess aggregation tendencies or conformational changes.
- 2D-COSY/NOESY: Resolve spatial proximity of substituents in crowded spectral regions .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?
Answer:
Conduct hepatic microsome assays (human/rodent) with LC-MS/MS quantification of parent compound and metabolites. Use stable isotope labeling (SIL) to trace metabolic pathways. Compare in silico predictions (e.g., CYP450 substrate profiling) with empirical data to refine pharmacokinetic models .
Advanced: What integrative approaches link the compound’s physicochemical properties to its pharmacokinetic profile?
Answer:
Develop QSPR (quantitative structure-property relationship) models using descriptors like logP, polar surface area, and pKa. Validate with in vivo absorption/distribution studies (e.g., PK/PD modeling in rodents). Machine learning algorithms can correlate structural features with bioavailability metrics, enabling iterative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
